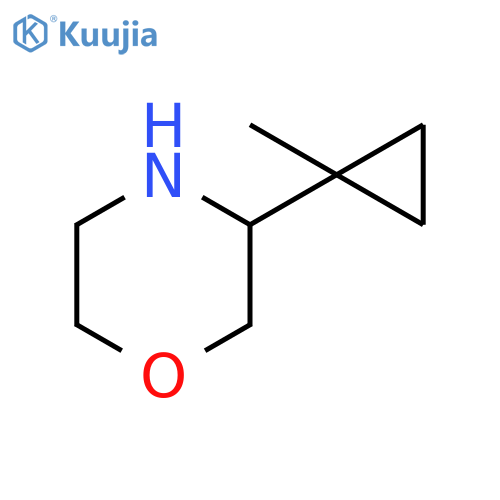Cas no 2149897-40-3 (3-(1-methylcyclopropyl)morpholine)

2149897-40-3 structure
商品名:3-(1-methylcyclopropyl)morpholine
3-(1-methylcyclopropyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(1-methylcyclopropyl)morpholine
- Morpholine, 3-(1-methylcyclopropyl)-
- EN300-1664911
- SCHEMBL15499260
- 2149897-40-3
-
- インチ: 1S/C8H15NO/c1-8(2-3-8)7-6-10-5-4-9-7/h7,9H,2-6H2,1H3
- InChIKey: XAGUONWOVUBCLU-UHFFFAOYSA-N
- ほほえんだ: N1CCOCC1C1(C)CC1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.017±0.06 g/cm3(Predicted)
- ふってん: 197.7±15.0 °C(Predicted)
- 酸性度係数(pKa): 8.91±0.40(Predicted)
3-(1-methylcyclopropyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1664911-1.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 1g |
$999.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-2.5g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 2.5g |
$1959.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-50mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 50mg |
$839.0 | 2023-09-21 | ||
| Enamine | EN300-1664911-5000mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 5000mg |
$2900.0 | 2023-09-21 | ||
| Enamine | EN300-1664911-250mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 250mg |
$920.0 | 2023-09-21 | ||
| Enamine | EN300-1664911-0.1g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 0.1g |
$879.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-10.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 10g |
$4299.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-0.5g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 0.5g |
$959.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-5.0g |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 5g |
$2900.0 | 2023-06-04 | ||
| Enamine | EN300-1664911-500mg |
3-(1-methylcyclopropyl)morpholine |
2149897-40-3 | 500mg |
$959.0 | 2023-09-21 |
3-(1-methylcyclopropyl)morpholine 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
2149897-40-3 (3-(1-methylcyclopropyl)morpholine) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 4964-69-6(5-Chloroquinaldine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
